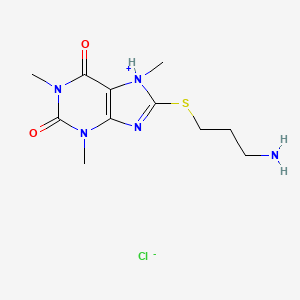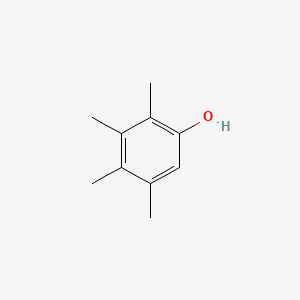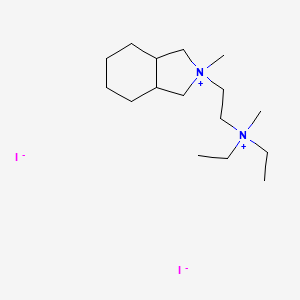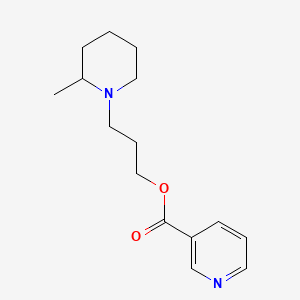
1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- is an organic compound with the molecular formula C22H36N2. It is also known by other names such as N,N’-bis(1-methylheptyl)-1,4-benzenediamine. This compound is characterized by its two amine groups attached to a benzene ring, each substituted with a 1-methylheptylidene group. It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- typically involves the reaction of 1,4-benzenediamine with 1-methylheptyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of 1,4-benzenediamine attack the electrophilic carbon of the 1-methylheptyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control. The reaction mixture is typically stirred and heated to facilitate the reaction. After the reaction is complete, the product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used as an antioxidant in rubber and plastic manufacturing, as well as a stabilizer in fuels and lubricants.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- can be compared with other similar compounds such as:
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Similar structure but different substituents.
N,N’-Bis(1-methylpropyl)-1,4-benzenediamine: Different alkyl groups attached to the amine groups.
N,N’-Bis(2-octyl)-p-phenylenediamine: Different alkyl chain length and branching.
The uniqueness of 1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- lies in its specific substituents, which can influence its chemical reactivity and physical properties, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
68123-09-1 |
|---|---|
Fórmula molecular |
C22H36N2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
N-[4-(octan-2-ylideneamino)phenyl]octan-2-imine |
InChI |
InChI=1S/C22H36N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-18H,5-14H2,1-4H3 |
Clave InChI |
JWJHHWVHDVQCJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=NC1=CC=C(C=C1)N=C(C)CCCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)





![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)


![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)

![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)

